Betamethasone 3-Enol 3,21-Divalerate
Description
Betamethasone 3-Enol 3,21-Divalerate (alternatively referred to as Betamethasone Divalerate in some sources) is a synthetic glucocorticoid derivative of betamethasone, modified through esterification at the 3-enol and 21-hydroxyl positions with valeric acid. Its chemical structure is (11β,16β)-9-fluoro-11-hydroxy-16-methyl-17,21-bis[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione . This dual esterification enhances lipophilicity, optimizing its penetration into the skin for topical anti-inflammatory and immunosuppressive applications. It is formulated as creams, gels, and ointments at a 0.1% concentration for dermatological conditions such as eczema and psoriasis .
Properties
Molecular Formula |
C₃₂H₄₅FO₇ |
|---|---|
Molecular Weight |
560.69 |
Synonyms |
(9R,10S,11S,13S,16S,17R)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-(pentanoyloxy)acetyl)-8,9,10,11,12,13,14,15,16,17-decahydro-7H-cyclopenta[a]phenanthren-3-yl pentanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Betamethasone Valerate (Betamethasone 17-Valerate)
- Chemical Structure : Esterified at the 17-hydroxyl position with valeric acid, yielding (11β,16β)-9-fluoro-11,17-dihydroxy-16-methyl-21-(valeryloxy)pregna-1,4-diene-3,20-dione .
- Pharmacokinetics: Degradation: In phosphate buffer (pH 7.5), Betamethasone Valerate exhibits a first-order degradation rate constant ($k{\text{obs}}$) of $1.23 \times 10^{-3} \, \text{h}^{-1}$, with degradation products including betamethasone alcohol and valeric acid derivatives . Toxicity: Intravenous LD${50}$ in animal models is 1304 mg/kg, indicating moderate systemic toxicity .
- Clinical Use : Approved for inhalation (asthma) and topical use (dermatitis), with studies showing comparable efficacy to beclomethasone dipropionate in chronic asthma management .
Betamethasone Dipropionate
- Chemical Structure : Esterified at both 17- and 21-hydroxyl positions with propionic acid, resulting in (11β,16β)-9-fluoro-11-hydroxy-16-methyl-17,21-dipropionyloxypregna-1,4-diene-3,20-dione .
- Pharmacokinetics: Degradation: Degrades faster than valerate in methanol ($k{\text{obs}} = 2.45 \times 10^{-3} \, \text{h}^{-1}$), attributed to the steric hindrance of the dipropionate groups .
- Clinical Use : Primarily used topically (ointments, creams) for psoriasis and eczema, with superior epidermal retention compared to valerate .
Betamethasone Sodium Phosphate and Acetate
- Chemical Structure :
- Pharmacokinetics: Bioequivalence: Injectable formulations require bioequivalence studies measuring plasma betamethasone levels. The phosphate ester achieves peak plasma concentrations within 1 hour, whereas the acetate form provides sustained release over days . Toxicity: Intravenous LD$_{50}$ for the phosphate form is 1304 mg/kg, identical to valerate, but subcutaneous administration shows lower toxicity (1607 mg/kg) .
- Clinical Use : Used for systemic conditions (e.g., allergic reactions, rheumatic disorders) due to rapid (phosphate) or prolonged (acetate) activity .
Fluocortolone Caproate and Valerate
- Chemical Structure : Fluocortolone derivatives esterified at the 21-hydroxyl position with caproic or valeric acid .
- Pharmacokinetics :
- Clinical Use : Topical formulations for dermatitis, though betamethasone valerate is preferred for balanced efficacy and safety .
Data Tables
Table 1. Structural and Pharmacokinetic Comparison
| Compound | Esterification Sites | ATC Code | Formulations | $k_{\text{obs}}$ (h⁻¹, pH 7.5) | LD$_{50}$ (mg/kg, IV) |
|---|---|---|---|---|---|
| Betamethasone 3-Enol 3,21-Divalerate | 3,21-divalerate | D07AC | Cream, ointment | Not reported | Not reported |
| Betamethasone Valerate | 17-valerate | H02AB | Inhaler, cream | $1.23 \times 10^{-3}$ | 1304 |
| Betamethasone Dipropionate | 17,21-dipropionate | D07AC | Ointment | $2.45 \times 10^{-3}$ | Not reported |
| Betamethasone Sodium Phosphate | 21-phosphate | A01AC01 | Injection | N/A | 1304 |
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